5,7-dimethyl-9-phenethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
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Overview
Description
5,7-dimethyl-9-phenethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a synthetic compound characterized by a highly structured arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. Its triazolopyrimidine structure confers unique properties and potential applications in various scientific fields. The compound is distinguished by the presence of dimethyl and phenethyl groups attached to the core triazolo-purine moiety, enhancing its chemical reactivity and interaction potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethyl-9-phenethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione typically begins with the preparation of intermediate compounds through condensation reactions involving substituted anilines and aldehydes
Step 1: : Initial cyclization of aniline derivatives with carbonyl compounds under acidic conditions to form the triazolo-purine core.
Step 2: : Alkylation of the intermediate with methyl and phenethyl groups using agents like methyl iodide and benzyl chloride under basic conditions.
Step 3: : Purification of the final product through recrystallization or chromatographic techniques.
Industrial Production Methods
The industrial-scale production of this compound often employs high-throughput synthesis platforms and continuous flow reactors to enhance yield and purity. Key considerations in industrial synthesis include the optimization of reaction times, temperatures, and reagent concentrations to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5,7-dimethyl-9-phenethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione undergoes a variety of chemical reactions, including:
Oxidation: : Reactions with oxidizing agents such as potassium permanganate, leading to the formation of carboxylated derivatives.
Reduction: : Catalytic hydrogenation in the presence of palladium on carbon, resulting in the saturation of aromatic rings.
Substitution: : Nucleophilic substitution reactions with halogenated compounds under basic conditions, yielding substituted triazolopyrimidines.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an acidic medium.
Reduction: : Hydrogen gas with palladium on carbon catalyst.
Substitution: : Sodium hydroxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: : Carboxylated triazolopyrimidines.
Reduction: : Saturated triazolopyrimidines.
Substitution: : Variously substituted triazolopyrimidine derivatives.
Scientific Research Applications
The applications of 5,7-dimethyl-9-phenethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione span multiple scientific disciplines:
Chemistry: : Used as a precursor in the synthesis of complex heterocyclic compounds, facilitating the development of novel materials and catalysts.
Biology: : Acts as a probe in biochemical assays to study enzyme interactions and molecular pathways, providing insights into cellular processes.
Medicine: : Investigated for its potential as a pharmacological agent due to its ability to modulate specific protein targets, showing promise in the treatment of neurological disorders.
Industry: : Employed in the manufacturing of specialty chemicals and advanced materials with applications in electronics and nanotechnology.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors, modulating their activity. Key pathways involved include:
Enzyme Inhibition: : Binding to the active site of enzymes, preventing substrate interaction and subsequent catalytic activity.
Receptor Modulation: : Acting as an agonist or antagonist at receptor sites, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
5,7-dimethyl-9-phenethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione can be compared with similar compounds such as:
5,7-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine: : Similar core structure but lacks the phenethyl group, resulting in different interaction properties.
9-phenethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione: : Lacks the dimethyl substitutions, affecting its chemical reactivity and biological activity.
Properties
IUPAC Name |
1,3-dimethyl-8-phenyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O2/c1-25-19-17(20(29)26(2)22(25)30)27(14-13-15-9-5-3-6-10-15)21-24-23-18(28(19)21)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEVDSQNKUUWOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C3=NN=C(N23)C4=CC=CC=C4)CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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